molecular formula C17H26ClN3O2S B10885909 1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine

1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine

Cat. No.: B10885909
M. Wt: 371.9 g/mol
InChI Key: QOHAERYEFNYIPK-UHFFFAOYSA-N
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Description

1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE is a complex organic compound that features a piperazine core substituted with a 4-chlorophenylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenylsulfonyl)piperidine. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups attached to the piperazine core.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Another compound with a similar sulfonyl group but different core structure.

    Bis(4-chlorophenyl)sulfone: Shares the chlorophenylsulfonyl moiety but lacks the piperazine core.

    4,4’-Dihydroxybiphenyl: Contains a biphenyl structure with hydroxyl groups instead of sulfonyl groups.

Uniqueness

1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE is unique due to its combination of a piperazine core with a 4-chlorophenylsulfonyl group and an ethyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H26ClN3O2S

Molecular Weight

371.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-ethylpiperazine

InChI

InChI=1S/C17H26ClN3O2S/c1-2-19-11-13-20(14-12-19)16-7-9-21(10-8-16)24(22,23)17-5-3-15(18)4-6-17/h3-6,16H,2,7-14H2,1H3

InChI Key

QOHAERYEFNYIPK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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